molecular formula C7H13N3O2 B13614431 6-(Azidomethyl)-2,2-dimethyl-1,4-dioxane

6-(Azidomethyl)-2,2-dimethyl-1,4-dioxane

Cat. No.: B13614431
M. Wt: 171.20 g/mol
InChI Key: LWSHRTXWKAIYBR-UHFFFAOYSA-N
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Description

6-(Azidomethyl)-2,2-dimethyl-1,4-dioxane is an organic compound characterized by the presence of an azido group attached to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azidomethyl)-2,2-dimethyl-1,4-dioxane typically involves the introduction of the azido group into the dioxane ring. One common method is the bromination of a precursor compound, followed by substitution with sodium azide. The reaction conditions often include the use of a phase-transfer catalyst to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Azidomethyl)-2,2-dimethyl-1,4-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.

    Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.

Major Products

    Substitution: Alkyl azides.

    Reduction: Primary amines.

    Cycloaddition: 1,2,3-Triazoles.

Mechanism of Action

The mechanism of action of 6-(Azidomethyl)-2,2-dimethyl-1,4-dioxane primarily involves the reactivity of the azido group. The azido group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. In biological systems, the azido group can be used for site-specific labeling and modification of biomolecules through click chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Azidomethyl)-2,2-dimethyl-1,4-dioxane is unique due to its dioxane ring structure, which imparts specific chemical properties and reactivity. The presence of the azido group allows for versatile chemical modifications and applications in various fields.

Properties

IUPAC Name

6-(azidomethyl)-2,2-dimethyl-1,4-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c1-7(2)5-11-4-6(12-7)3-9-10-8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSHRTXWKAIYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC(O1)CN=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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